molecular formula C5H8ClFO B14719582 3-Chloro-2,2-dimethylpropanoyl fluoride CAS No. 23143-80-8

3-Chloro-2,2-dimethylpropanoyl fluoride

Cat. No.: B14719582
CAS No.: 23143-80-8
M. Wt: 138.57 g/mol
InChI Key: ZFSBOBHODOWEGB-UHFFFAOYSA-N
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Description

Chemical Identity: 3-Chloro-2,2-dimethylpropanoyl chloride (CAS 4300-97-4), also termed 3-chloropivaloyl chloride, is a branched acyl chloride with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 g/mol . Its IUPAC name reflects the chlorine substituent on the third carbon and two methyl groups on the second carbon of the propanoyl backbone.

Properties

IUPAC Name

3-chloro-2,2-dimethylpropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO/c1-5(2,3-6)4(7)8/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSBOBHODOWEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603955
Record name 3-Chloro-2,2-dimethylpropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23143-80-8
Record name 3-Chloro-2,2-dimethylpropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2,2-dimethylpropanoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with thionyl fluoride (SOF2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,2-dimethylpropanoyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxy-2,2-dimethylpropanoyl fluoride.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.

    Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, and alcohols are commonly used in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) can facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane and tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 3-hydroxy-2,2-dimethylpropanoyl fluoride, while addition reactions with alkenes can produce various alkylated derivatives.

Scientific Research Applications

3-Chloro-2,2-dimethylpropanoyl fluoride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Research into the compound’s potential as a precursor for drug development is ongoing, with some studies focusing on its use in creating novel therapeutic agents.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 3-chloro-2,2-dimethylpropanoyl fluoride exerts its effects depends on the specific reaction or application. In general, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The presence of the chlorine and fluorine atoms enhances its reactivity, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Acyl Chlorides and Derivatives

Table 1: Comparison of Key Acyl Chlorides
Compound Name Molecular Formula Boiling Point (°C) Density (g/mL) Key Applications
3-Chloro-2,2-dimethylpropanoyl chloride C₅H₈Cl₂O 85–86 (60 mmHg) 1.199 Agrochemical synthesis
Acetyl chloride C₂H₃ClO 51–52 1.104 Acetylation reactions
Benzoyl chloride C₇H₅ClO 197 1.212 Pharmaceuticals, dyes
Methallyl chloride (precursor) C₄H₇Cl 72–73 0.913 Precursor for Koch carbonylation

Key Observations :

  • Reactivity: 3-Chloro-2,2-dimethylpropanoyl chloride’s steric hindrance from the two methyl groups reduces its reactivity compared to linear acyl chlorides like acetyl chloride. This property is exploited in selective syntheses .
  • Thermal Stability : Higher boiling point than acetyl chloride due to increased molecular weight and branching .

Functional Group Derivatives

Amide Derivatives

Example : 3-Chloro-N-(2-chloro-5-(1,3-dioxo-isoindolyl)-4-fluorophenyl)-2,2-dimethylpropanamide .

  • Synthesis: Reacting 3-chloro-2,2-dimethylpropanoyl chloride with aromatic amines under mild conditions.
  • Applications : Crystallographic studies reveal rigid conformations suitable for designing bioactive molecules .
Ester Derivatives

Example: Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .

  • Synthesis : Esterification of the corresponding acid, followed by functionalization into hydroxamates for histone deacetylase (HDAC) inhibition .
  • Comparison : Esters exhibit lower reactivity than acyl chlorides, enabling controlled drug delivery systems.

Halogen-Substituted Analogues

Table 2: Fluorinated Propanoyl Derivatives vs. Chlorinated Analogues
Compound Name (CAS) Molecular Formula Boiling Point (°C) Key Differences
3-Chloro-2,2-dimethylpropanoyl chloride C₅H₈Cl₂O 85–86 Hydrolyzes readily; agrochemical use
2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoyl fluoride [425-38-7] C₄F₇O₂ N/A High thermal stability; fluoropolymer production
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)- [2927-83-5] C₄F₇O₂ N/A Non-reactive towards water; specialized industrial uses

Key Observations :

  • Fluorinated Derivatives : Exhibit superior thermal and chemical resistance due to strong C–F bonds but require specialized handling .
  • Chlorinated Derivatives : More reactive and cost-effective for large-scale agrochemical production .

Comparison with Alternative Routes :

  • Direct chlorination of pivalic acid is less efficient due to side reactions, whereas Koch carbonylation offers higher regioselectivity .

Research Findings and Industrial Relevance

  • Agrochemicals : Derivatives like Dimesulfazet (a rice herbicide) highlight the chloride’s role in developing crop protection agents with low environmental persistence .
  • Safety Profile : Corrosive and moisture-sensitive; requires anhydrous handling .

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-2,2-dimethylpropanoyl chloride, and how do steric effects influence yield?

Methodological Answer:
The compound is synthesized via Koch carbonylation , where methallyl chloride reacts with carbon monoxide under high pressure in the presence of a strong acid catalyst (e.g., H₂SO₄ or AlCl₃), followed by acid chloridation using reagents like PCl₅ or SOCl₂ . Steric hindrance from the two methyl groups adjacent to the carbonyl slows nucleophilic attack, requiring optimized reaction times (24–48 hrs) and elevated temperatures (80–100°C) to achieve yields >75% .

Basic: What safety protocols are critical when handling 3-chloro-2,2-dimethylpropanoyl chloride?

Methodological Answer:

  • Reactivity: Reacts violently with water, releasing HCl gas. Use anhydrous conditions and moisture-free glassware .
  • PPE: Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Conduct reactions in a fume hood with a scrubber for acid gases .
  • Storage: Store under nitrogen at 2–8°C in amber glass to prevent decomposition .

Basic: How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Boiling Point: Confirm boiling point at 85–86°C under 60 mmHg ; deviations suggest impurities.
  • NMR: ¹H NMR shows a singlet for the two methyl groups (δ ~1.2–1.4 ppm) and a triplet for the CH₂Cl group (δ ~3.8 ppm). ¹³C NMR confirms the carbonyl carbon at δ ~175 ppm .
  • Refractive Index: Validate using a refractometer (n₂₀/D = 1.452–1.454) .

Advanced: How do steric and electronic factors influence its reactivity in nucleophilic acyl substitution?

Methodological Answer:
The geminal dimethyl groups create significant steric hindrance, reducing accessibility to the carbonyl carbon. This necessitates:

  • Activated Nucleophiles: Use strong nucleophiles (e.g., Grignard reagents) or catalysts (e.g., DMAP) to accelerate reactions .
  • Temperature Control: Higher temperatures (e.g., 50–70°C) mitigate steric effects but risk side reactions like elimination .
    Electronic effects from the electron-withdrawing chlorine atom enhance electrophilicity, favoring reactions with amines or alcohols under mild conditions .

Advanced: How to resolve discrepancies in reported physical properties (e.g., boiling point)?

Methodological Answer:
Discrepancies arise from measurement conditions . For example:

  • Boiling Point: 85–86°C at 60 mmHg vs. 160°C at 760 mmHg . Use the Clausius-Clapeyron equation to correlate pressure-dependent values.
  • Density: Reported as 1.199 g/mL at 25°C; calibrate instruments with reference standards to ensure accuracy .

Advanced: What computational strategies model its reactivity for reaction optimization?

Methodological Answer:

  • InChI Key: Use the InChI string InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3 to generate 3D structures in software like Gaussian or Avogadro.
  • DFT Calculations: Simulate transition states for nucleophilic substitution to predict activation energies and optimize reaction conditions .

Advanced: How to design derivatives for applications in peptide coupling or polymer chemistry?

Methodological Answer:

  • Amide Formation: React with primary amines (e.g., 4-methoxyaniline) in dry THF at 0°C, using triethylamine to scavenge HCl .
  • Esterification: Employ alcohols (e.g., methanol) with DCC/DMAP catalysis to form esters for monomer synthesis .
  • Polymer Precursors: Use controlled radical polymerization initiators (e.g., ATRP) to incorporate the acyl chloride into block copolymers .

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